2-Bromo-4,6-dimethylphenyl isocyanate

Catalog No.
S1909548
CAS No.
78831-81-9
M.F
C9H8BrNO
M. Wt
226.07 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-dimethylphenyl isocyanate

CAS Number

78831-81-9

Product Name

2-Bromo-4,6-dimethylphenyl isocyanate

IUPAC Name

1-bromo-2-isocyanato-3,5-dimethylbenzene

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

InChI

InChI=1S/C9H8BrNO/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3

InChI Key

WOURXNWXJAEYAZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)N=C=O)C

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N=C=O)C

2-Bromo-4,6-dimethylphenyl isocyanate is a chemical compound with the molecular formula C9H8BrNO\text{C}_9\text{H}_8\text{Br}\text{N}\text{O} and a molecular weight of approximately 226.07 g/mol. It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, along with an isocyanate functional group. This compound is notable for its use in various chemical syntheses and biological applications, particularly in the field of medicinal chemistry.

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
  • Hydrolysis: In the presence of water, 2-bromo-4,6-dimethylphenyl isocyanate can hydrolyze to form the corresponding amine and carbon dioxide.
  • Polymerization: It can also be involved in polymerization reactions where it acts as a monomer to produce polyurethanes.

2-Bromo-4,6-dimethylphenyl isocyanate has demonstrated biological activity as a potent inhibitor of specific protein kinases, notably ERK5 and p38α. These kinases are implicated in various signaling pathways related to cell proliferation and survival. Research indicates that this compound may have potential applications in cancer treatment due to its ability to inhibit these kinases, thereby affecting tumor growth and progression .

The synthesis of 2-bromo-4,6-dimethylphenyl isocyanate can be achieved through several methods:

  • Bromination: Starting from 4,6-dimethylphenol or its derivatives, bromination can be performed using bromine in a suitable solvent to introduce the bromine atom at the desired position.
  • Isocyanation: The resulting bromo compound can then be treated with phosgene or an equivalent source of isocyanate (such as potassium cyanate) under controlled conditions to yield 2-bromo-4,6-dimethylphenyl isocyanate.
  • Alternative Methods: Other synthetic routes may involve the use of coupling reactions involving isocyanates and aryl halides.

2-Bromo-4,6-dimethylphenyl isocyanate finds applications in various fields:

  • Medicinal Chemistry: Its role as a kinase inhibitor makes it valuable in drug discovery and development for cancer therapies.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds, especially those containing urea or carbamate functionalities.
  • Research: Utilized in proteomics research for studying protein interactions and modifications .

Studies on the interactions of 2-bromo-4,6-dimethylphenyl isocyanate with biological targets have focused on its inhibitory effects on protein kinases. These studies have utilized various biochemical assays to evaluate its potency and specificity toward ERK5 and p38α kinases. The findings suggest that this compound could serve as a lead compound for further development into therapeutic agents targeting these pathways .

Several compounds share structural similarities with 2-bromo-4,6-dimethylphenyl isocyanate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-2,6-dimethylphenyl isothiocyanateContains an isothiocyanate groupDifferent reactivity compared to isocyanates
2-Bromo-4-methylphenyl isocyanateMethyl substitution on phenyl ringLess steric hindrance than dimethyl variants
4-Chloro-2,6-dimethylphenyl isocyanateChlorine instead of brominePotentially different biological activity

These compounds differ primarily in their halogen substituents (bromine vs. chlorine) and the number of methyl groups on the phenyl ring. The variations can significantly influence their chemical reactivity and biological properties.

XLogP3

4.1

Dates

Modify: 2023-07-22

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